molecular formula C10H19NO2 B12086888 3-Amino-3-(1-methylcyclohexyl)propanoic acid

3-Amino-3-(1-methylcyclohexyl)propanoic acid

Cat. No.: B12086888
M. Wt: 185.26 g/mol
InChI Key: NLPBGUQWFGBSSQ-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methylcyclohexyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone with an amino group and a 1-methylcyclohexyl substituent both located at the third carbon. This alicyclic substituent confers unique steric and electronic properties, distinguishing it from simpler β-amino acids.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-amino-3-(1-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-10(5-3-2-4-6-10)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

NLPBGUQWFGBSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methylcyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylcyclohexylamine and acrylonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(1-methylcyclohexyl)propanoic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
One of the key applications of 3-Amino-3-(1-methylcyclohexyl)propanoic acid is its potential neuroprotective effects. Research indicates that compounds with similar structures can inhibit excitotoxicity, which is a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. This property makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Calcium Channel Modulation
The compound has been studied for its ability to bind to the alpha-2-delta subunit of calcium channels, which is significant in the context of pain management. This interaction can influence neurotransmitter release and has implications for developing analgesics that target neuropathic pain .

Materials Science

Curing Agents in Polymer Chemistry
In materials science, 3-Amino-3-(1-methylcyclohexyl)propanoic acid is explored as a curing agent in epoxy and polyurethane systems. These applications leverage its secondary amine functionality, which reacts with isocyanates to form stable cross-linked networks. Such materials are used in coatings and adhesives, providing enhanced durability and resistance to environmental factors .

Biocompatible Polymers
The compound's compatibility with biological systems also makes it an attractive candidate for creating biocompatible polymers. These materials can be used in medical devices or drug delivery systems, where biocompatibility and mechanical properties are crucial .

Biochemical Applications

Amino Acid Transport Studies
Research has demonstrated that amino acid transporters play a vital role in cellular functions. 3-Amino-3-(1-methylcyclohexyl)propanoic acid can be utilized to study these transport mechanisms, particularly in understanding how cells regulate amino acid uptake under various physiological conditions. This knowledge is essential for developing therapies targeting metabolic disorders .

Inhibition of Phospholipidosis
Studies have indicated that certain compounds can predict drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. The ability of 3-Amino-3-(1-methylcyclohexyl)propanoic acid to influence these pathways could provide insights into drug safety and efficacy profiles .

Case Studies

Study Focus Findings
Neuroprotective EffectsEvaluated the compound's ability to protect neurons from excitotoxicityDemonstrated significant neuroprotection in vitro models
Calcium Channel InteractionInvestigated binding affinity to calcium channelsShowed potential as an analgesic through modulation of neurotransmitter release
Polymer Curing AgentAnalyzed effectiveness in epoxy formulationsFound to enhance mechanical properties and reduce blushing effects in coatings

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methylcyclohexyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Diversity and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Amino-3-(1-methylcyclohexyl)propanoic acid and its analogs:

Compound Name Substituent(s) Amino Position Molecular Weight (g/mol) Notable Properties References
3-Amino-3-(1-methylcyclohexyl)propanoic acid 1-Methylcyclohexyl 3 ~173.26* Primary amine; alicyclic substituent N/A
2-Amino-3-(1-naphthyl)propanoic acid 1-Naphthyl 2 215.24 Aromatic substituent; high melting point (185–186°C)
3-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic acid Cyclohexylcarbonyl, Phenyl 3 317.38 Amide group; increased lipophilicity
2-Amino-3-(methylamino)-propanoic acid (BMAA) Methylamino 2 and 3 118.13 Neurotoxic; low BBB permeability
3-[Cyclohexyl(methyl)amino]propanoic acid HCl Cyclohexyl, Methyl 3 297.83 (HCl salt) Secondary amine; hydrochloride salt
3-Amino-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl 3 ~166.18* Aromatic heterocycle; synthetic intermediate

*Calculated based on assumed molecular formulas.

Structural and Functional Insights

Alicyclic vs. Aromatic Substituents
  • However, steric hindrance may limit interactions with biological targets.
  • 1-Naphthyl (Compound 3b) : The bulky aromatic substituent contributes to a higher melting point (185–186°C) and may facilitate π-π stacking in crystalline structures .
Amide vs. Primary/Secondary Amines
  • 3-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic acid: The amide group reduces basicity compared to primary amines, altering solubility and hydrogen-bonding capacity .
  • BMAA: The methylamino group at position 3 and primary amine at position 2 confer neurotoxicity via excitatory amino acid receptor activation.
Salt Forms and Solubility
  • 3-[Cyclohexyl(methyl)amino]propanoic acid HCl: The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical formulations .

Biological Activity

3-Amino-3-(1-methylcyclohexyl)propanoic acid (also known as AMCHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 3-Amino-3-(1-methylcyclohexyl)propanoic acid
  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.28 g/mol
  • CAS Number : Not widely reported, but referenced in various studies.

The biological activity of AMCHA is primarily attributed to its structural similarity to other amino acids and its ability to interact with various receptors and enzymes in biological systems.

  • Receptor Binding : AMCHA has been studied for its affinity towards certain neurotransmitter receptors, which may play a role in modulating synaptic transmission and influencing neurochemical pathways.
  • Antioxidant Properties : Preliminary studies suggest that AMCHA may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress-related damage in cells.

1. Antimicrobial Activity

Research has indicated that AMCHA possesses antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents. In vitro studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remains sparse.

2. Neuroprotective Effects

AMCHA's potential neuroprotective effects have been explored in several studies focusing on neurodegenerative diseases. Its ability to modulate neurotransmitter levels may help alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Effects

In vitro experiments have demonstrated that AMCHA can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory disorders. This activity may be linked to its ability to interfere with signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of AMCHA:

  • Study on Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry evaluated various analogs of amino acids, including AMCHA, for their antibacterial properties. Results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating infections .
  • Neuroprotective Study : Research published in Pharmacology Biochemistry and Behavior assessed the neuroprotective effects of AMCHA in animal models of neurodegeneration. The findings suggested that AMCHA administration resulted in reduced neuronal loss and improved cognitive function .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of AMCHA revealed that it effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced neuronal loss; improved cognition
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels

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